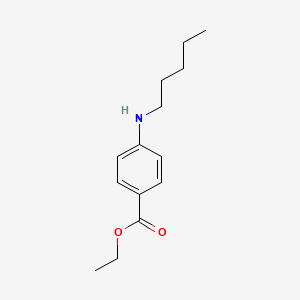

Ethyl 4-(pentylamino)benzoate

Description

Structure

3D Structure

Properties

CAS No. |

75681-67-3 |

|---|---|

Molecular Formula |

C14H21NO2 |

Molecular Weight |

235.32 g/mol |

IUPAC Name |

ethyl 4-(pentylamino)benzoate |

InChI |

InChI=1S/C14H21NO2/c1-3-5-6-11-15-13-9-7-12(8-10-13)14(16)17-4-2/h7-10,15H,3-6,11H2,1-2H3 |

InChI Key |

ACOMPYYPXAAIAY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC1=CC=C(C=C1)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-Alkylation of 4-Aminobenzoates

The introduction of an alkyl group onto the nitrogen atom of 4-aminobenzoates is a key step in the synthesis of compounds like ethyl 4-(pentylamino)benzoate. Several established methods are routinely employed for this transformation.

Reductive Amination Strategies for Alkylamino Moiety Formation

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. youtube.comyoutube.com This one-pot reaction typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine. libretexts.orgyoutube.com In the context of this compound synthesis, this would involve reacting ethyl 4-aminobenzoate (B8803810) with pentanal.

The reaction proceeds through the initial formation of an imine, which is subsequently reduced. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN). youtube.com Catalytic hydrogenation can also be employed. libretexts.org The choice of reducing agent is crucial, as it must be mild enough not to reduce the starting aldehyde or the ester group. youtube.com

A similar strategy involves the reaction of p-nitrobenzoate with n-butyraldehyde in the presence of zinc powder and acetic acid, which resulted in a 94.7% yield of ethyl p-butylamino benzoate (B1203000). 2017erp.com This suggests a viable route for synthesizing the pentyl analogue.

Alkylation of Amines with Alkyl Halides in Benzoate Systems

Direct N-alkylation of ethyl 4-aminobenzoate with a pentyl halide, such as 1-bromopentane (B41390) or 1-iodopentane, represents another classical approach. This reaction is a nucleophilic substitution where the amino group of the benzoate acts as the nucleophile, displacing the halide from the alkyl chain. libretexts.org

These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. google.com The choice of solvent and base is critical to optimize the reaction conditions and minimize side reactions, such as O-alkylation or dialkylation. google.com While seemingly straightforward, this method can sometimes lead to a mixture of mono- and di-alkylated products, necessitating purification steps. google.com The use of phase-transfer catalysts can sometimes enhance the reaction rate and yield in these systems. monash.edunih.gov

Modifications of Ester Functionality Pre- or Post-Amination

The synthesis of this compound can also be approached by first performing the N-alkylation on p-aminobenzoic acid, followed by esterification. This two-step process involves reacting p-aminobenzoic acid with a pentyl halide to form 4-(pentylamino)benzoic acid. Subsequently, this intermediate undergoes Fischer esterification with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid, to yield the final product. iajpr.comresearchgate.net

Conversely, one could start with the esterification of a precursor like p-nitrobenzoic acid to form ethyl p-nitrobenzoate. scirp.orgscirp.orggoogle.com This nitro-intermediate is then reduced to ethyl 4-aminobenzoate, which can subsequently be N-alkylated as described in the previous sections. orgsyn.orgresearchgate.net The esterification of p-aminobenzoic acid itself can also be carried out using reagents like thionyl chloride. google.com

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods in chemistry. This has led to the exploration of novel approaches for the synthesis of compounds like this compound.

Catalytic Hydrogenation-Based Methods for Nitro Precursor Reduction

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose. researchgate.net In the synthesis of this compound, this would typically involve the reduction of ethyl 4-nitrobenzoate (B1230335) to ethyl 4-aminobenzoate. orgsyn.org

Various catalysts can be employed for this reaction, with palladium on carbon (Pd/C) being a common choice. google.comresearchgate.net Other catalysts, such as platinum oxide, have also been shown to be highly effective, leading to near-quantitative yields in short reaction times. orgsyn.org The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol. orgsyn.org This method is advantageous as it often produces the desired amine in high purity with water as the only byproduct. Research has shown that the effectiveness of Pd/C catalysts can be dependent on the particle size of the palladium. researchgate.net

| Catalyst | Substrate | Product | Yield (%) | Reference |

| Platinum Oxide | Ethyl p-nitrobenzoate | Ethyl p-aminobenzoate | 91-100 | orgsyn.org |

| Pd/C | Ethyl p-nitrobenzoate | Ethyl p-aminobenzoate | - | google.com |

| 4% Pd/Sibunit | Ethyl p-nitrobenzoate | Anesthesine (Benzocaine) | High | researchgate.net |

Solvent-Free and Environmentally Benign Reaction Conditions

Efforts to develop greener synthetic routes have focused on minimizing or eliminating the use of hazardous organic solvents. For the N-alkylation step, direct reaction of amines with alcohols over heterogeneous catalysts like nanosized zeolite beta offers a green alternative, producing water as the only byproduct. rsc.org

In the context of the esterification step, solvent-free methods for the synthesis of ethyl 4-nitrobenzoate have been developed using ultradispersed natural zeolite catalysts, with the reaction being promoted by ultrasound or microwave irradiation. scirp.orgscirp.org These methods are simple and environmentally friendly. scirp.orgscirp.org Furthermore, the use of natural deep eutectic solvents (NADES) as reaction media for esterification reactions is another promising green approach. jsynthchem.com

| Method | Reactants | Catalyst/Conditions | Yield (%) | Reference |

| Ultrasound Irradiation | 4-Nitrobenzoic acid, Ethanol | H-HEU-M, H-MOR zeolites | up to 67 | scirp.org |

| Microwave Irradiation | 4-Nitrobenzoic acid, Ethanol | H-HEU-M, H-MOR zeolites | up to 67 | scirp.org |

Reaction Mechanisms in this compound Synthesis and Reactivity

The synthesis and reactivity of this compound are governed by the interplay of its two primary functional groups: the secondary aromatic amine and the ethyl ester. The electronic properties of the benzene (B151609) ring, influenced by both the electron-donating amino group and the electron-withdrawing ester group, dictate the mechanistic pathways of its formation and subsequent chemical behavior.

Mechanistic Investigations of N-Alkylation Processes

The formation of the pentylamino group on the ethyl 4-aminobenzoate core is primarily achieved through N-alkylation. Two principal mechanistic pathways are considered for this transformation: direct alkylation and reductive amination.

Direct N-Alkylation: This method involves the reaction of ethyl 4-aminobenzoate with a pentyl halide (e.g., 1-bromopentane or 1-iodopentane). The mechanism is a classic nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the primary amino group acts as a nucleophile, attacking the electrophilic carbon atom of the pentyl halide and displacing the halide ion. A base, such as potassium carbonate or a non-nucleophilic organic base, is typically required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Reductive Amination: An alternative and often more efficient route is the reductive amination involving ethyl 4-aminobenzoate and pentanal (valeraldehyde). The reaction proceeds in two main stages. First, the amino group of ethyl 4-aminobenzoate attacks the carbonyl carbon of pentanal to form a hemiaminal intermediate. This intermediate then dehydrates to form an N-substituted imine. In the second stage, the imine is reduced in situ to the secondary amine. This reduction can be accomplished using various reducing agents. A process analogous to the synthesis of ethyl 4-(butylamino)benzoate employs zinc powder and acetic acid for this reduction step. 2017erp.com

Role of Catalysts and Reagents in Reaction Pathways

The choice of catalysts and reagents is critical in directing the synthesis of this compound and its precursors, ensuring high yield and selectivity.

The synthesis often begins with a precursor, ethyl 4-aminobenzoate, which itself can be synthesized via two main routes:

Esterification of p-Aminobenzoic Acid: This involves reacting p-aminobenzoic acid with ethanol. The reaction is typically catalyzed by a strong acid like sulfuric acid. sciencemadness.org Alternatively, using thionyl chloride as a reagent can facilitate the esterification; it reacts with the carboxylic acid to form an acyl chloride intermediate, which is highly reactive towards ethanol. A key advantage of using thionyl chloride is that it also reacts with the water produced, driving the equilibrium towards the product, and the generated HCl can protect the amino group as its hydrochloride salt. google.com

Reduction of Ethyl 4-Nitrobenzoate: This is a common laboratory and industrial method. orgsyn.org The nitro group is reduced to a primary amine using various catalytic systems. Catalytic hydrogenation using hydrogen gas with catalysts like platinum oxide or palladium on carbon (Pd/C) is highly efficient. orgsyn.orggoogle.com Chemical reduction using reagents like tin and hydrochloric acid or iron in acidic medium are also effective. orgsyn.org

In the subsequent N-alkylation to form the final product, the reagents play distinct roles as outlined in the table below.

| Reaction Type | Reagents/Catalysts | Role |

| Direct N-Alkylation | Pentyl halide (e.g., C₅H₁₁Br), Base (e.g., K₂CO₃) | Pentyl halide acts as the electrophile. The base neutralizes the acid byproduct. |

| Reductive Amination | Pentanal (C₄H₉CHO), Reducing Agent (e.g., Zn/CH₃COOH, NaBH₃CN) | Pentanal provides the pentyl group. The reducing agent converts the intermediate imine to a secondary amine. 2017erp.com |

Acid-Base Reactivity of the Amino Group

The secondary amino group in this compound confers basic properties to the molecule. The lone pair of electrons on the nitrogen atom can accept a proton from an acid, forming a pentylammonium salt.

The basicity of the nitrogen is modulated by two opposing electronic effects. The para-substituted ethyl ester group is electron-withdrawing through resonance, which delocalizes the nitrogen's lone pair into the aromatic ring, thereby decreasing its basicity compared to a simple dialkylamine. Conversely, the pentyl group is electron-donating via an inductive effect, which slightly increases the electron density on the nitrogen, enhancing its basicity relative to its precursor, ethyl 4-aminobenzoate. In the presence of a strong acid like HCl, the amino group is readily protonated. This acid-base reaction is often reversible, and the free amine can be regenerated by treatment with a weaker base. This property is crucial for purification processes, where the compound can be extracted into an acidic aqueous solution and then recovered by neutralization.

Derivatization Studies and Chemical Reactivity of this compound

The reactivity of this compound is characterized by transformations at its two key functional sites: the secondary amino nitrogen and the ester moiety.

Transformations at the Secondary Amino Nitrogen (e.g., further alkylation, acylation)

The secondary amine is a nucleophilic center and can undergo further reactions.

Further Alkylation: The secondary amine can be further alkylated to form a tertiary amine, such as ethyl 4-(dipentylamino)benzoate. This reaction would typically require a second equivalent of a pentyl halide under conditions similar to the initial N-alkylation. The reactivity of the secondary amine towards alkylation might be slightly lower than the primary amine precursor due to increased steric hindrance from the two alkyl groups. This principle is utilized in the synthesis of related compounds like ethyl 4-(dimethylamino)benzoate (B8555087). sigmaaldrich.com

Acylation: The secondary amine readily reacts with acylating agents like acid chlorides or acid anhydrides to form an N,N-disubstituted amide. For instance, reaction with acetyl chloride in the presence of a base (to neutralize the HCl byproduct) would yield ethyl 4-(N-pentylacetamido)benzoate. This transformation replaces the basic secondary amine with a neutral amide group, significantly altering the chemical properties of the molecule. The formation of related amides, such as ethyl 4-(pentanoylamino)benzoate, from the primary amine highlights the general reactivity of the amino group towards acylation. nih.gov

| Transformation | Reagent | Product |

| Alkylation | Pentyl Halide (C₅H₁₁X) | Ethyl 4-(dipentylamino)benzoate |

| Acylation | Acetyl Chloride (CH₃COCl) | Ethyl 4-(N-pentylacetamido)benzoate |

Reactions Involving the Ester Moiety (e.g., transesterification, hydrolysis mechanisms)

The ethyl ester group is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Hydrolysis: The ester can be cleaved back to the corresponding carboxylic acid, 4-(pentylamino)benzoic acid, and ethanol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, ethanol is eliminated as a leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid product. libretexts.org

Base-Promoted Hydrolysis (Saponification): This is an irreversible process where a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The ethoxide ion is then expelled, and it subsequently deprotonates the newly formed carboxylic acid in an irreversible acid-base step to yield a carboxylate salt (e.g., sodium 4-(pentylamino)benzoate) and ethanol. libretexts.orgyoutube.comsserc.org.uk Acidification of the reaction mixture is required in a separate step to obtain the free carboxylic acid.

Transesterification: This reaction involves converting the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with an excess of methanol (B129727) and an acid catalyst would lead to an equilibrium mixture containing mthis compound and ethanol. ucla.edu This process is driven by the use of the new alcohol as a solvent to shift the equilibrium towards the desired product. Transesterification is a key reaction in modifying the properties of benzoate esters. google.com

Reactivity of the Aromatic Ring (e.g., electrophilic aromatic substitution, coupling reactions)

The reactivity of the aromatic ring in this compound is governed by the electronic effects of its two substituents: the activating secondary amino group (-NH-pentyl) and the deactivating ethyl ester group (-COOEt). The amino group is a potent activating group and an ortho, para-director for electrophilic aromatic substitution (EAS) reactions. chemistrysteps.combyjus.com This is because the nitrogen's lone pair of electrons can be donated into the benzene ring's π-system through resonance, increasing the electron density at the ortho and para positions. chemistrysteps.comyoutube.com Conversely, the ethyl ester group is a deactivating group and a meta-director due to its electron-withdrawing nature.

In this compound, these groups are positioned para to each other. The powerful activating effect of the N-pentylamino group dominates, directing incoming electrophiles to the positions ortho to it (C3 and C5). chemistrysteps.comwikipedia.org Therefore, reactions like halogenation or nitration are expected to occur at these sites. While specific studies on the electrophilic substitution of this compound are not prevalent, the behavior of similar N-alkylated anilines supports this predicted reactivity. chemistrysteps.comcdnsciencepub.com For instance, the bromination of aniline (B41778) in aqueous solution readily yields the 2,4,6-tribromoaniline, illustrating the high activation of the ring by the amino group. byjus.com To achieve controlled monosubstitution, the reactivity of the amino group is often tempered by converting it into an amide, which then directs substitution primarily to the para position. youtube.com

For coupling reactions, which typically require a leaving group on the aromatic ring, a halogenated derivative of this compound would be necessary. For example, a compound like ethyl 3-bromo-4-(pentylamino)benzoate could serve as a substrate for palladium-catalyzed reactions such as Suzuki or Heck couplings, enabling the formation of new carbon-carbon bonds.

Table 1: Predicted Reactivity in Electrophilic Aromatic Substitution

| Reaction Type | Typical Reagents | Predicted Major Product(s) | Controlling Factor |

|---|---|---|---|

| Halogenation | Br2 or Cl2 | Ethyl 3,5-dihalo-4-(pentylamino)benzoate | Strong activation by the -NH-pentyl group directs to both ortho positions. |

| Nitration | HNO3/H2SO4 | Ethyl 3-nitro-4-(pentylamino)benzoate | Strongly acidic conditions may protonate the amine, but the -NH-pentyl group's directing effect is expected to prevail under controlled conditions. |

Formation of Schiff Bases and Heterocyclic Compounds from Related Aminobenzoates

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed from the reaction of a primary amine with an aldehyde or a ketone. wikipedia.orgbyjus.com Derivatives of 4-aminobenzoic acid (PABA) and its esters, which possess a primary amino group, readily undergo this condensation to form Schiff bases with a variety of biological activities. nih.govmdpi.com

However, this compound contains a secondary amine. Secondary amines cannot form stable Schiff bases with aldehydes or ketones in the same manner because they lack a second proton on the nitrogen atom necessary for the final dehydration step to form the imine. researchgate.net Instead, their reaction with carbonyl compounds typically leads to the formation of enamines, if an α-hydrogen is present on the carbonyl compound.

Despite the inability to form Schiff bases directly, the core structure of aminobenzoates is a valuable precursor for synthesizing heterocyclic compounds. For example, ethyl 4-aminobenzoate can be converted to 4-aminobenzohydrazide, which then serves as a building block for creating pyrazole (B372694) rings. researchgate.net The resulting pyrazole can be further modified to produce other complex heterocyclic systems. researchgate.net Furthermore, derivatives of aminobenzoic acids can undergo cyclization reactions to form various fused ring systems, such as benzothiazines, by reacting with appropriate partners like α-halocarbonyl compounds. beilstein-journals.org The amino and ester groups can participate in intramolecular or intermolecular cyclizations to construct diverse heterocyclic frameworks. beilstein-journals.org

Role as a Chemical Intermediate or Building Block in Complex Molecule Construction

This compound and its close analogs serve as important intermediates in organic synthesis. The structure contains multiple reactive sites—the aromatic ring, the secondary amine, and the ethyl ester—that can be selectively modified.

A primary application of related compounds, such as ethyl 4-aminobenzoate (benzocaine), is as a starting material for more complex molecules. google.comorgsyn.org For instance, the amino group can be acylated to form amides. One documented synthesis involves the coupling of ethyl 4-aminobenzoate with 4-(quinoline-8-sulfonamido)benzoic acid to produce a larger, multi-functional molecule, demonstrating its utility as a scaffold.

While direct examples detailing the use of this compound as a building block are less common in readily available literature, a synthetic procedure for its N-butyl analog, ethyl 4-(butylamino)benzoate, is documented. This synthesis involves the reductive amination of ethyl p-nitrobenzoate with n-butyraldehyde, yielding the target product in high yield. 2017erp.com This suggests its value and potential use as an intermediate for creating more elaborate structures, such as active pharmaceutical ingredients, dyes, or materials for other applications. mdpi.comresearchgate.net The N-pentyl group provides lipophilicity, which can be a desirable feature in designing molecules intended to interact with biological systems.

Table 2: Use of Aminobenzoate Esters as Building Blocks

| Starting Material | Transformation | Resulting Structure Class | Potential Application |

|---|---|---|---|

| Ethyl 4-aminobenzoate | Amide coupling | Complex amides/peptides | Medicinal Chemistry |

| Ethyl 4-(alkylamino)benzoate | Ring functionalization (e.g., halogenation followed by coupling) | Substituted biaryls | Materials Science, Agrochemicals |

| Ethyl 4-aminobenzoate | Conversion to hydrazide, then cyclization | Pyrazole heterocycles | Pharmaceuticals, Dyes |

Compound Index

Advanced Structural Characterization and Spectroscopic Analysis

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of a compound like Ethyl 4-(pentylamino)benzoate. Each technique provides unique insights into the molecule's connectivity, functional groups, and electronic properties.

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman))

Vibrational spectroscopy probes the vibrational modes of a molecule. FT-IR and FT-Raman are complementary techniques that identify functional groups and provide information about molecular structure. For this compound, characteristic vibrational bands would be expected for the N-H bond of the secondary amine, the C=O of the ester, the aromatic C-H and C=C bonds of the benzene (B151609) ring, and the aliphatic C-H bonds of the ethyl and pentyl groups. A detailed analysis would involve assigning specific frequencies to these vibrational modes, supported by computational predictions. However, no experimentally recorded FT-IR or FT-Raman spectra for this compound are available in the reviewed sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR methods for conformational analysis)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the protons on the aromatic ring, the ethyl ester group (a quartet and a triplet), the pentyl chain (multiple signals), and the N-H proton. The chemical shifts and coupling patterns would confirm the connectivity of these groups.

¹³C NMR: The carbon NMR spectrum would provide the number of unique carbon environments. Separate signals would be expected for the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl and pentyl groups.

Despite the theoretical predictability of these spectra, specific experimental ¹H NMR and ¹³C NMR data for this compound could not be located in the searched literature.

Mass Spectrometry (High-Resolution Mass Spectrometry (HRMS), Liquid Chromatography-Mass Spectrometry (LC-MS)) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can provide structural clues.

HRMS: High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound, allowing for the confirmation of its elemental formula (C₁₄H₂₁NO₂).

LC-MS: This technique would be employed to analyze the compound in complex mixtures and to obtain its mass spectrum. The fragmentation pattern would likely show characteristic losses of the ethyl and pentyl groups.

No specific HRMS or LC-MS data for this compound was found in the public domain.

Electronic Absorption Spectroscopy (UV-Visible (UV-Vis)) for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. This compound, with its substituted benzene ring, is expected to absorb UV radiation. The spectrum would likely show absorption bands corresponding to π → π* transitions of the aromatic system, which would be influenced by the amino and ester functional groups. However, no recorded UV-Vis spectra for this specific compound are available.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Data Analysis of Related Structures

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions. A crystal structure of this compound would reveal the conformation of the pentyl chain, the orientation of the ester group, and the packing of the molecules in the crystal lattice. A search for crystallographic data did not yield any results for this compound. Analysis of closely related structures, such as other 4-aminobenzoate (B8803810) esters, could provide insights into expected bond parameters and packing motifs, but direct analysis of the title compound is not possible without experimental data.

Polymorphism and Crystal Packing Investigations in N-Alkylated Benzoates

The phenomenon of polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is of significant interest in the fields of materials science and pharmaceuticals. The specific arrangement of molecules in the crystal lattice, known as crystal packing, dictates the physical properties of the solid, including its melting point, solubility, and stability. In the case of N-alkylated p-aminobenzoate derivatives, the interplay of the flexible alkyl chains and the rigid aromatic core, along with intermolecular interactions such as hydrogen bonding, governs the resulting crystal structure.

Investigations into polymers synthesized from N-alkylated p-aminobenzoic acids have revealed that the length of the N-alkyl side chain plays a crucial role in determining the crystal lattice. For instance, a study on the direct condensation polymerization of N-alkylated p-aminobenzoic acids demonstrated that polymers with shorter alkyl chains (propyl, butyl, and pentyl) tend to crystallize in an orthorhombic lattice. researchgate.net This suggests that the pentyl group in this compound would likely favor a similar packing arrangement, where the molecules align in a way that accommodates the flexible five-carbon chain.

Further insights can be gleaned from the crystal structure analysis of smaller, related molecules. For example, the crystal structure of Ethyl 4-(dimethylamino)benzoate (B8555087), a tertiary amine analog, has been determined. In this compound, the molecules are essentially planar and are linked into chains along the a-axis by weak C—H···O hydrogen bonds. researchgate.net This indicates the importance of even weak hydrogen bonding in directing the supramolecular assembly in this class of compounds.

The crystal packing in these systems is a delicate balance between maximizing van der Waals interactions of the aromatic rings and alkyl chains, and satisfying the hydrogen bonding potential of the amine and ester functional groups. The presence of the N-H proton in this compound, as opposed to the dimethylated analog, introduces the possibility of stronger N—H···O hydrogen bonds, which would likely have a significant influence on the crystal packing, potentially leading to the formation of distinct polymorphic forms.

To illustrate the crystallographic parameters of related N-alkylated benzoates, the following tables summarize the data obtained from single-crystal X-ray diffraction studies.

Table 1: Crystallographic Data for Ethyl 4-(dimethylamino)benzoate researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | Value not specified in abstract |

| b (Å) | Value not specified in abstract |

| c (Å) | Value not specified in abstract |

| β (°) | Value not specified in abstract |

| Volume (ų) | 1074.20(12) |

| Z | 4 |

Note: Detailed unit cell dimensions were not available in the provided abstract.

Table 2: Polymer Crystal Lattice Information for N-alkylated poly(p-benzamide) (PABAn) researchgate.net

| Polymer (n = number of carbons in alkyl chain) | Crystal Lattice Type |

| PABA1 (methyl) | Monoclinic |

| PABA3 (propyl) | Orthorhombic |

| PABA4 (butyl) | Orthorhombic |

| PABA5 (pentyl) | Orthorhombic |

The orthorhombic packing of the N-pentylated polymer suggests a systematic and predictable arrangement of the side chains, which could be extrapolated to the packing of the smaller this compound molecule. The study of these and other related N-alkylated benzoates continues to provide a clearer picture of the structure-property relationships that govern their solid-state behavior.

Theoretical and Computational Investigations of Ethyl 4 Pentylamino Benzoate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations serve as a powerful tool for elucidating the fundamental properties of a molecule. By solving the Schrödinger equation with various levels of approximation, it is possible to determine the molecule's stable conformation and electronic characteristics.

Density Functional Theory (DFT) for Ground State Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for predicting the ground state geometry of molecules by finding the minimum energy conformation. The B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional is a popular hybrid functional that combines the Hartree-Fock exchange term with DFT exchange-correlation terms, often yielding results that are in good agreement with experimental data. austinpublishinggroup.comresearchgate.net

For a molecule like Ethyl 4-(pentylamino)benzoate, a DFT/B3LYP calculation with a suitable basis set, such as 6-311++G(d,p), would be performed to optimize the molecular geometry. This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the most stable arrangement of atoms.

While a specific study on this compound is not available, the results from a computational analysis of a structurally similar molecule, Ethyl 4-dimethylaminobenzoate, provide a representative example of the data obtained from such calculations. researchgate.net The optimized parameters for its key structural features would be determined. For instance, the bond lengths of the C=O group, the C-N bond connecting the amine to the phenyl ring, and various bonds within the aromatic ring and ethyl group would be calculated. uni-muenchen.de

Table 1: Illustrative Optimized Geometrical Parameters for a Benzoate (B1203000) Derivative This table presents example data from calculations on analogous molecules to illustrate typical results from DFT optimization.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.221 | O=C-O | 125.0 |

| C-N | 1.383 | C-N-C | 129.1 |

| C-O (ester) | 1.364 | C-C-N | 121.5 |

| C-C (ring avg.) | 1.395 | C-O-C (ester) | 115.6 |

Source: Adapted from findings on similar molecular structures. ntnu.no

These calculations reveal details such as the planarity of the molecule and the conjugation between the amino group, the phenyl ring, and the carboxyl group.

Hartree-Fock and Post-Hartree-Fock Methods for Refined Molecular Property Prediction

The Hartree-Fock (HF) method is a foundational ab initio technique that approximates the many-electron wavefunction as a single Slater determinant. ntnu.nonumberanalytics.com While computationally less intensive than more advanced methods, HF systematically neglects electron correlation—the way electrons dynamically avoid each other—which can limit its accuracy. stackexchange.comquora.com

To improve upon HF, post-Hartree-Fock methods have been developed. wikipedia.org These methods, such as Møller–Plesset perturbation theory (MP2, MP3), Configuration Interaction (CI), and Coupled Cluster (CC), explicitly include electron correlation. numberanalytics.comststephens.net.in They offer higher accuracy for molecular properties but at a significantly greater computational cost, which often limits their application to smaller systems. ornl.gov In practice, DFT methods like B3LYP often provide a balanced compromise, offering good accuracy that accounts for some electron correlation at a manageable computational expense, making them more commonly used for molecules of this size than the more demanding post-HF methods. quora.com

Molecular Electrostatic Potential (MEP) Mappi_ng and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule and to predict its reactive behavior. The MEP surface illustrates the electrostatic potential experienced by a positive test charge at the molecule's surface. researchgate.net

The map is color-coded to indicate different potential regions:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the highly electronegative oxygen atom of the carbonyl group (C=O). This site represents the primary center for electrophilic interactions. Conversely, the hydrogen atom attached to the secondary amine (N-H) would exhibit a positive potential (blue), making it a likely site for nucleophilic interaction or hydrogen bonding. The pentyl chain and the phenyl ring would largely show intermediate potentials, with the π-system of the ring creating a region of moderately negative potential above and below its plane. This analysis helps in identifying the molecule's reactive sites and understanding its intermolecular interactions.

Frontier Molecular Orbital Theory (HOMO-LUMO Analysis) and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is central to describing the electronic properties and chemical reactivity of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). edu.krd

HOMO: This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater propensity to donate electrons.

LUMO: This orbital acts as the primary electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. edu.krd These energies are calculated using methods like DFT. The primary electronic transition is typically from the HOMO to the LUMO. physchemres.org

For this compound, the HOMO is expected to be localized primarily on the aminophenyl moiety, due to the electron-donating nature of the pentylamino group. The LUMO is likely concentrated on the ethyl benzoate portion, particularly the carbonyl group and the aromatic ring, which act as electron acceptors.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Benzoate Derivative This table presents example data from calculations on analogous molecules to illustrate typical FMO results.

| Parameter | Energy (eV) |

| HOMO Energy | -5.98 |

| LUMO Energy | -1.25 |

| Energy Gap (ΔE) | 4.73 |

Source: Adapted from findings on similar molecular structures. physchemres.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis for Inter- and Intramolecular Orbital Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds and lone pairs. uni-muenchen.dewisc.edu This method provides quantitative insight into the charge delocalization and hyperconjugative interactions that contribute to molecular stability.

The analysis focuses on donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy, E(2), associated with each interaction is calculated using second-order perturbation theory. wisc.edu A higher E(2) value indicates a stronger interaction.

In this compound, significant interactions would be expected, such as the delocalization of the nitrogen lone pair (n) into the antibonding π* orbitals of the phenyl ring (n → π). Another important interaction would be the delocalization from the π orbitals of the ring into the π orbital of the carbonyl group (π → π*). These interactions stabilize the molecule and are indicative of the electron-donating effect of the amino group and the electron-withdrawing nature of the ester group, facilitated by the conjugated π-system.

Table 3: Illustrative NBO Analysis Showing Significant Stabilization Energies (E(2)) This table presents example data from calculations on analogous molecules to illustrate typical NBO results.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N | π* (C-C)ring | 45.5 |

| π (C-C)ring | π* (C=O) | 20.1 |

| LP(2) Ocarbonyl | σ* (C-O)ester | 28.7 |

| σ (C-H)pentyl | σ* (C-N) | 5.2 |

Source: Adapted from findings on similar molecular structures. researchgate.netwisc.edu

Vibrational Frequencies and Spectroscopic Assignments via Computational Methods

Computational methods, particularly DFT, are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete basis sets. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.

A key advantage of the computational approach is the ability to assign each vibrational mode to specific atomic motions, such as stretching, bending, or rocking. This is achieved through Potential Energy Distribution (PED) analysis. nih.gov

For this compound, key vibrational modes would include:

N-H stretching: A distinct band in the 3300-3500 cm⁻¹ region.

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic (pentyl and ethyl) C-H stretches just below 3000 cm⁻¹. scirp.org

C=O stretching: A strong, characteristic absorption band typically around 1700-1720 cm⁻¹.

C-N stretching: Usually found in the 1250-1350 cm⁻¹ range.

C-O stretching: Two bands corresponding to the ester C-O bonds.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Table 4: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) This table presents example data from calculations on analogous molecules to illustrate typical vibrational analysis results.

| Assignment (PED Contribution %) | Calculated (Scaled) | Experimental (FT-IR) |

| ν(N-H) | 3450 | 3445 |

| ν(C-H)Aromatic | 3065 | 3070 |

| νas(C-H)Aliphatic | 2960 | 2962 |

| ν(C=O) | 1715 | 1710 |

| ν(C=C)Aromatic | 1605 | 1608 |

| ν(C-N) | 1310 | 1315 |

Source: Adapted from findings on similar molecular structures. researchgate.netscirp.org

This detailed assignment allows for a thorough understanding of the molecule's vibrational characteristics and provides a reliable interpretation of its experimental spectra.

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. mdpi.com It allows for the calculation of properties such as excitation energies, oscillator strengths, and the simulation of UV-Vis absorption spectra. mdpi.comcnr.it This approach extends the ground-state DFT formalism to time-dependent phenomena, providing insights into how molecules interact with light. mdpi.com

For compounds structurally similar to this compound, such as other benzoic acid derivatives, TD-DFT has been successfully employed to predict their UV absorption characteristics. researchgate.net The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. mdpi.comqnl.qa For instance, hybrid functionals like B3LYP and CAM-B3LYP are commonly used for organic molecules. qnl.qaresearchgate.net The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is also important to simulate spectra in solution, as solvent polarity can significantly influence the absorption maxima. qnl.qaresearchgate.net

The simulated UV-Vis spectrum of a molecule like this compound would likely show characteristic absorption bands in the UV region. The primary electronic transitions responsible for these bands typically involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying virtual orbitals. researchgate.net The nature of these transitions, for example, π → π* or n → π*, can be elucidated by analyzing the molecular orbitals involved. In para-substituted aminobenzoates, the amino group acts as an electron-donating group and the ester as an electron-withdrawing group, leading to an intramolecular charge transfer (ICT) character in the main absorption band.

A hypothetical TD-DFT calculation for this compound might yield the following data:

| Parameter | Value | Description |

| λmax (calculated) | ~310 nm | Wavelength of maximum absorption. |

| Excitation Energy | ~4.0 eV | Energy required for the main electronic transition. |

| Oscillator Strength (f) | > 0.5 | A measure of the probability of the electronic transition. |

| Major Transition | HOMO -> LUMO | The primary orbitals involved in the excitation. |

Molecular Dynamics (MD) Simulations for Conformational Studies and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational landscape of a molecule and its interactions with a solvent. nih.govnih.gov This is particularly useful for flexible molecules like this compound, which has a flexible pentyl chain.

An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal the preferred conformations of the pentyl group and the orientation of the ethyl ester group relative to the benzene (B151609) ring. The simulation would track the trajectories of all atoms, allowing for the analysis of dihedral angles, bond lengths, and angles over the simulation time. nih.gov This can help in understanding the molecule's flexibility and how it might adopt different shapes in solution. nih.gov

Key insights from an MD simulation would include the distribution of conformational states and the timescale of transitions between them. For example, the pentyl chain can exist in various gauche and anti conformations. The simulation can quantify the population of each conformational state, providing a picture of the molecule's dynamic behavior in solution. Furthermore, the simulation can shed light on the solvation structure around the molecule, showing how solvent molecules arrange themselves around the solute and form hydrogen bonds (if applicable).

A table summarizing potential outputs from an MD simulation of this compound could look like this:

| Property | Description | Potential Findings |

| Conformational Analysis | Study of the rotational states of the pentyl chain and the ester group. | The pentyl chain may exhibit a preference for extended or folded conformations. |

| Solvation Shell | Analysis of the arrangement of solvent molecules around the solute. | In aqueous solution, water molecules would likely form a structured shell around the polar ester and amino groups. |

| Hydrogen Bonding | Identification and lifetime of hydrogen bonds between the solute and protic solvents. | The amino group can act as a hydrogen bond donor, and the carbonyl oxygen as an acceptor. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the simulated molecule and a reference structure. | A stable RMSD over time indicates that the simulation has reached equilibrium. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity and Physicochemical Profiles (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its various properties. ijnrd.orglongdom.org While often used for predicting biological activity, QSAR can also be applied to model chemical reactivity and physicochemical properties. longdom.orgmdpi.com This is sometimes referred to as Quantitative Structure-Property Relationship (QSPR). mdpi.com

For this compound, a QSAR/QSPR study would involve calculating a set of molecular descriptors that encode its structural, electronic, and physicochemical features. These descriptors can then be correlated with experimentally determined or computationally calculated properties using statistical methods like Multiple Linear Regression (MLR). mdpi.comdergipark.org.tr

The goal would be to develop a model that can predict properties such as pKa, logP (partition coefficient), and reactivity indices for similar compounds without the need for experimental measurements. mdpi.com Descriptors used in such a model could include molecular weight, molar refractivity, topological indices, and quantum chemical parameters like HOMO and LUMO energies.

A hypothetical QSAR model for predicting a physicochemical property (e.g., logP) of a series of alkyl 4-(alkylamino)benzoates might take the form of a linear equation. The model would be validated using statistical metrics such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). dergipark.org.tr

| Descriptor | Type | Correlation with Property |

| Molecular Weight | Constitutional | Positive correlation with properties like boiling point. |

| logP | Hydrophobicity | Positive correlation with the length of the alkyl chains. |

| HOMO Energy | Electronic | Negative correlation with ionization potential (reactivity). |

| Dipole Moment | Electronic | Correlation with solubility in polar solvents. |

Non-Linear Optical (NLO) Properties and Optoelectronic Behavior

Non-linear optical (NLO) materials have properties that change with the intensity of incident light, leading to a variety of interesting and useful phenomena. researchgate.netresearchgate.net Organic molecules with a donor-π-acceptor (D-π-A) structure often exhibit significant NLO properties. nih.gov this compound fits this structural motif, with the pentylamino group acting as the electron donor, the benzene ring as the π-bridge, and the ethyl carboxylate group as the electron acceptor.

The primary NLO property of interest for such molecules is the first hyperpolarizability (β), which is a measure of the second-order NLO response. A large β value is indicative of a strong NLO effect. nih.gov Computational chemistry methods, such as DFT, can be used to calculate the hyperpolarizability of molecules. nih.gov These calculations can help in the design of new molecules with enhanced NLO properties.

The NLO response is related to the intramolecular charge transfer (ICT) from the donor to the acceptor group upon excitation. nih.gov The efficiency of this ICT is influenced by the strength of the donor and acceptor groups and the nature of the π-conjugated system. For this compound, the NLO properties could be tuned by modifying the alkyl chains or by introducing different donor or acceptor groups.

Experimental techniques like the Z-scan method can be used to measure the non-linear refractive index and non-linear absorption coefficient of a material. researchgate.net These measurements can provide insights into the potential applications of the compound in areas like optical limiting and all-optical switching. researchgate.netresearchgate.net

| Property | Symbol | Significance |

| First Hyperpolarizability | β | Quantifies the second-order NLO response. A larger value indicates a stronger effect. |

| Non-linear Refractive Index | n₂ | Describes the change in the refractive index of the material with light intensity. |

| Non-linear Absorption Coefficient | β (or α₂) | Describes the change in the absorption of the material with light intensity. |

| HOMO-LUMO Gap | ΔE | A smaller energy gap can sometimes be correlated with a larger hyperpolarizability. |

Intermolecular Interactions and Supramolecular Chemistry of Ethyl 4 Pentylamino Benzoate

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are a dominant force in the crystal packing of aminobenzoate derivatives. In Ethyl 4-(pentylamino)benzoate, the secondary amine (N-H) group acts as a hydrogen bond donor, while the carbonyl oxygen of the ester group is a primary hydrogen bond acceptor. This allows for the formation of robust intermolecular N-H···O hydrogen bonds. These interactions can link molecules into chains, dimers, or more complex networks. For instance, in the crystal structure of a related compound, Ethyl 3-nitro-4-(propylamino)benzoate, molecules are linked by intermolecular N-H···O hydrogen bonds. researchgate.net

| Potential Hydrogen Bond Type | Donor | Acceptor | Typical Role in Crystal Packing |

| Strong Hydrogen Bond | N-H (Amine) | O=C (Ester) | Formation of primary chains or dimers |

| Weak Hydrogen Bond | C-H (Aromatic) | O=C (Ester) | Stabilization of 3D networks |

| Weak Hydrogen Bond | C-H (Alkyl) | O=C (Ester) | Fine-tuning of molecular packing |

Investigation of Van der Waals Forces and Aromatic Stacking Interactions

Aromatic stacking, or π-π interactions, between the benzene (B151609) rings is another critical non-covalent force. These interactions occur when the planar aromatic rings of adjacent molecules align, typically in a parallel-displaced or T-shaped arrangement. The crystal structure of Ethyl 3-nitro-4-(propylamino)benzoate, for example, exhibits a stacking arrangement of molecules along a crystallographic axis, driven in part by short intermolecular contacts. researchgate.net The combination of hydrogen bonding, van der Waals forces, and π-stacking results in a densely packed and stable crystal structure. In some related benzoate (B1203000) esters, however, strong directional interactions like hydrogen bonds may dominate, leading to crystal structures where π-π stacking is not a prominent feature. nih.gov

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the decomposition of the crystal structure into specific intermolecular contacts and their relative contributions to the total surface area.

For benzoate derivatives, Hirshfeld analysis provides detailed insights into the nature of the crystal packing. The analysis generates 2D fingerprint plots that summarize the types and frequency of intermolecular contacts. In studies of similar molecules, these plots reveal the prominence of H···H, O···H/H···O, and C···H/H···C contacts. researchgate.net The H···H contacts, arising from the alkyl and aromatic hydrogens, typically comprise the largest portion of the Hirshfeld surface, reflecting the importance of van der Waals interactions. The sharp spikes in the fingerprint plots corresponding to O···H/H···O contacts provide clear evidence of hydrogen bonding.

Below is a table representing typical contributions of various intermolecular contacts to the Hirshfeld surface area for related benzoate structures.

| Intermolecular Contact Type | Typical Contribution to Hirshfeld Surface | Interaction Type Indicated |

| H···H | 40-50% | Van der Waals forces |

| O···H / H···O | 20-30% | Hydrogen bonding |

| C···H / H···C | 10-15% | Weak C-H···π and C-H···O interactions |

| C···C | 3-7% | Aromatic π-π stacking |

| N···H / H···N | 2-5% | Hydrogen bonding |

Applications in Crystal Engineering and Co-crystallization Strategies

The predictable and directional nature of the hydrogen bonds involving the amino and carboxyl groups makes this compound a suitable candidate for crystal engineering. This field aims to design and synthesize crystalline solids with desired physical and chemical properties by controlling intermolecular interactions. By understanding the primary hydrogen bonding motifs, or supramolecular synthons, it is possible to design new multi-component crystals (co-crystals) with tailored architectures.

Co-crystallization strategies often involve selecting a co-former molecule that can form complementary hydrogen bonds with the target molecule. For this compound, suitable co-formers would be molecules containing hydrogen bond acceptor groups (e.g., carboxylic acids, amides) that can interact with the N-H donor, or molecules with hydrogen bond donor groups that can bind to the ester's carbonyl oxygen. This approach has been used to modify the physicochemical properties, such as solubility, of active pharmaceutical ingredients. For example, the solubility of Ethyl p-methoxycinnamate has been enhanced through co-crystallization with tartaric acid. researchgate.net

Self-Assembly and Supramolecular Structures Formation

The amphiphilic character of this compound, with its polar head (aminobenzoate group) and non-polar tail (pentyl chain), makes it a potential building block for self-assembling systems. In specific solvents, such molecules can spontaneously organize into well-defined supramolecular structures. This process is driven by a combination of intermolecular forces, primarily hydrogen bonding between the polar groups and hydrophobic interactions between the alkyl chains.

A particularly relevant application is the formation of organogels. Low-molecular-weight organogelators (LMOGs) can self-assemble in organic solvents to create three-dimensional fibrillar networks that immobilize the solvent, resulting in a gel. Studies on related amino acid-based and other long-chain molecules show that the balance between hydrogen bonding, π-stacking, and van der Waals forces is crucial for effective gelation. nih.govnih.gov The ability to form intermolecular hydrogen bonds is considered vital for the molecular packing required for gel formation. nih.gov The structure of this compound is analogous to known organogelators, suggesting its potential to form such self-assembled materials under appropriate conditions. mdpi.com

Advanced Analytical Methodologies in Research on Ethyl 4 Pentylamino Benzoate

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is a cornerstone of chemical analysis, allowing for the separation, identification, and purification of individual components from a mixture. For Ethyl 4-(pentylamino)benzoate, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely employed to assess purity and isolate the compound from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC) HPLC is a powerful technique for the separation of non-volatile or thermally unstable compounds. In the analysis of benzoate (B1203000) esters, reversed-phase HPLC is common. nih.gov For compounds similar to this compound, separation is typically achieved using a C18 column, where the stationary phase is nonpolar, and a polar mobile phase is used. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). rsc.org Detection is commonly performed using a UV detector, as the benzene (B151609) ring in the molecule absorbs ultraviolet light at specific wavelengths. rsc.orgmdpi.com

Gas Chromatography (GC) GC is highly effective for volatile and thermally stable compounds. This compound and its analogues can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.govnist.gov The purity of related compounds like Ethyl 4-(dimethylamino)benzoate (B8555087) is frequently specified by GC analysis, with purities often exceeding 98%. tcichemicals.comavantorsciences.comfishersci.catcichemicals.comavantorsciences.com The choice of column is critical, with non-polar or medium-polarity columns being suitable for this class of compounds.

Thin-Layer Chromatography (TLC) TLC is a rapid, cost-effective, and widely used method for monitoring the progress of a reaction and for preliminary purity checks. nih.gov A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase (eluent), such as a mixture of toluene, acetone, and methanol. rsc.org The separated spots are visualized under UV light or by using a staining reagent. redalyc.org The retention factor (Rf) value helps in identifying the compound against a known standard.

Table 1: Representative Chromatographic Conditions for Analysis of Related Benzoate Esters

| Technique | Compound Type | Stationary Phase (Column/Plate) | Mobile Phase | Detection Method | Reference |

|---|---|---|---|---|---|

| HPLC | Benzocaine (B179285) HCl | Not Specified | Acetonitrile : Phosphate Buffer pH 5.5 (25:75, v/v) | UV at 270 nm | rsc.org |

| GC-MS | 2-ethylhexyl 4-(dimethylamino)benzoate | Not Specified | Helium (carrier gas) | Mass Spectrometry | nih.gov |

| TLC-Densitometry | Benzocaine HCl | Silica Gel 60 F254 | Toluene : Acetone : Methanol : Ammonia (8:3:3:0.1, by volume) | Densitometry at 275 nm | rsc.org |

| GC | Ethyl 4-(dimethylamino)benzoate | Not Specified | Not Specified | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | avantorsciences.comfishersci.catcichemicals.com |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a crucial technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a sample of a pure compound. The experimental results are then compared with the theoretical values calculated from the compound's molecular formula. This comparison serves to confirm the stoichiometry of the synthesized molecule.

For this compound, the molecular formula is C₁₄H₂₁NO₂. The theoretical elemental composition can be calculated based on its molecular weight (235.32 g/mol ). High-Resolution Mass Spectrometry (HRMS) is another powerful technique that provides a highly accurate mass measurement of the parent ion, which can further confirm the molecular formula. mdpi.com For instance, in the characterization of a related ester, the experimentally measured mass was compared to the required mass, showing a very small deviation and thus confirming the chemical formula. mdpi.com

Table 2: Elemental Composition of this compound (C₁₄H₂₁NO₂)

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 14 | 168.154 | 71.47% |

| Hydrogen (H) | 1.008 | 21 | 21.168 | 8.99% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.95% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 13.59% |

Reaction Monitoring Techniques

Optimizing a chemical synthesis requires careful monitoring of the reaction's progress to determine its endpoint, maximize yield, and minimize byproduct formation.

In-situ Spectroscopy Techniques like in-situ Fourier-Transform Infrared (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy allow for real-time analysis of the reaction mixture without the need for sampling. This can be applied to the synthesis of this compound to track the consumption of reactants (e.g., the disappearance of the N-H stretch of a starting amine) or the formation of the product (e.g., the appearance of a characteristic ester carbonyl peak).

pH Monitoring In certain synthesis reactions, a change in pH can indicate the progress or completion of the reaction. For example, in syntheses that produce or consume an acidic or basic species, a pH meter can be used to follow the reaction course. In a related Williamson ether synthesis, the pH of the reaction mixture was adjusted after the reaction period to induce the precipitation of the final product, demonstrating a critical use of pH control in the work-up and purification process. mdpi.com Similarly, in the preparation of related benzoate esters, the reaction may be monitored until a certain condition, such as the cessation of water separation in an esterification reaction, is met, which is an indirect way of monitoring the reaction's progress. google.com

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways and Catalytic Systems for Efficiency and Sustainability

Future research into the synthesis of ethyl 4-(pentylamino)benzoate is increasingly focused on the development of more efficient, cost-effective, and environmentally friendly methods. A significant area of exploration involves the use of novel catalytic systems to improve reaction rates and selectivity. For instance, researchers are investigating the application of nanocatalysts, which offer a high surface-area-to-volume ratio, potentially leading to enhanced catalytic activity in the synthesis of benzocaine (B179285) derivatives. The development of reusable catalysts is also a key objective to minimize waste and improve the economic viability of the synthesis process.

Furthermore, there is a growing emphasis on "green" chemistry principles. This includes the exploration of alternative energy sources, such as microwave irradiation, which has been shown to significantly reduce reaction times for the synthesis of related compounds. The use of more benign solvents and the development of solvent-free reaction conditions are also being actively researched to reduce the environmental footprint of the synthesis. These sustainable approaches aim to make the production of this compound and its derivatives more aligned with modern environmental standards.

Development of Advanced Computational Models for Structure-Reactivity and Structure-Property Correlations

Computational chemistry is a powerful tool for predicting the behavior of molecules and guiding experimental work. Future research will likely involve the development of sophisticated computational models to better understand the relationship between the structure of this compound and its chemical reactivity and physical properties. Techniques such as Density Functional Theory (DFT) can be employed to calculate molecular properties and predict reaction outcomes, thereby optimizing synthetic pathways.

These computational models can also be used to perform virtual screenings of potential derivatives, allowing researchers to identify candidates with desired properties before undertaking laboratory synthesis. This in-silico approach can significantly accelerate the discovery of new applications for this compound by providing insights into how structural modifications will affect its behavior. For example, modeling can predict how changes to the alkyl chain or substitutions on the aromatic ring will influence the molecule's electronic properties and intermolecular interactions.

Design and Synthesis of Chemically Modified Derivatives for Targeted Chemical Applications

The core structure of this compound serves as a versatile scaffold for the creation of new molecules with tailored functionalities. A key direction for future research is the systematic design and synthesis of chemically modified derivatives to expand their utility in various chemical applications. By altering the length and branching of the pentyl group, or by introducing different functional groups, researchers can fine-tune the molecule's properties, such as its solubility and thermal stability.

For example, modifications to the amino or ester groups can lead to new compounds with unique chemical characteristics. The synthesis of a series of n-alkyl-p-aminobenzoates, including this compound, has demonstrated how systematic structural changes can be achieved. Future work will likely expand on this by incorporating a wider range of functional groups and structural motifs to create a diverse library of derivatives. These new compounds could find applications in areas such as polymer chemistry, as building blocks for novel materials, or as intermediates in the synthesis of more complex molecules.

Investigation of Solid-State Properties and Material Science Applications (e.g., novel crystalline forms, functional materials, sensors)

The solid-state properties of organic compounds are crucial for their application in materials science. An emerging area of research for this compound is the investigation of its crystalline structure and the potential for polymorphism. Different crystalline forms, or polymorphs, can exhibit distinct physical properties, which can be advantageous for specific applications. The study of the crystal structure of related aminobenzoates has provided insights into the packing and intermolecular interactions that govern their solid-state behavior.

There is also potential for this compound and its derivatives to be used in the development of functional materials. For instance, its molecular structure may lend itself to the formation of liquid crystals or as a component in organic semiconductors. The ability to form hydrogen bonds and engage in other intermolecular interactions makes it a candidate for the design of self-assembling materials. Furthermore, the development of sensors based on this compound derivatives is another promising avenue. By incorporating this molecule into a larger system, it may be possible to create sensors that respond to specific chemical or physical stimuli.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing Ethyl 4-(pentylamino)benzoate, and how are reaction conditions optimized?

This compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting ethyl 4-aminobenzoate with pentyl halides or activated pentyl derivatives under basic conditions (e.g., using K₂CO₃ or Et₃N as catalysts). Solvent selection (e.g., DMF, THF) and temperature control (60–80°C) are critical for achieving high yields (>70%) while minimizing side reactions like over-alkylation . Purity is confirmed via thin-layer chromatography (TLC) and spectroscopic techniques (¹H/¹³C NMR).

Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) is pivotal for elucidating bond angles, torsional strain, and intermolecular interactions. For example, derivatives like ethyl 4-[(dimethylcarbamothioyl)amino]benzoate (CAS 94-32-6) have been structurally validated using SHELX programs, revealing planar aromatic systems and gauche conformations in the pentylamino chain . Discrepancies between computational (DFT) and experimental data, such as deviations in dihedral angles >5°, necessitate iterative refinement in SHELXL to resolve crystallographic ambiguities .

Basic: What spectroscopic techniques are recommended for characterizing this compound, and what key spectral markers should researchers prioritize?

- ¹H NMR : Look for a triplet at δ 1.2–1.4 ppm (ethyl CH₃), a singlet at δ 6.8–7.2 ppm (aromatic protons), and a broad peak at δ 2.5–3.5 ppm (NH from pentylamino group).

- IR : Confirm the ester carbonyl stretch at ~1700 cm⁻¹ and N–H bending at ~1600 cm⁻¹ .

- Mass Spectrometry : The molecular ion peak [M+H]⁺ should align with the molecular weight (e.g., 263.34 g/mol for C₁₄H₂₁NO₂).

Advanced: How do structural modifications (e.g., halogen substitution) impact the biological activity of this compound analogs?

Introducing electron-withdrawing groups (e.g., Br at the para position) enhances antimicrobial activity by increasing electrophilicity, as seen in ethyl 4-((2-amino-4-bromophenyl)amino)benzoate. Conversely, bulkier substituents (e.g., tert-butyl) reduce cellular uptake due to steric hindrance . Comparative studies using MTT assays on HeLa cells show IC₅₀ values varying by 2–3 orders of magnitude between halogenated and non-halogenated analogs .

Basic: What are the standard protocols for evaluating the stability of this compound under varying pH and temperature conditions?

- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24 hours. Monitor degradation via HPLC; ester hydrolysis is predominant under alkaline conditions (pH >8) .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C. Store at 2–8°C in inert atmospheres to prevent oxidation .

Advanced: How can researchers reconcile contradictory data in biological activity studies (e.g., antitumor vs. cytotoxic effects)?

Contradictions often arise from assay-specific variables. For instance, this compound derivatives may show antitumor activity in MCF-7 cells (IC₅₀ = 12 µM) but cytotoxicity in NIH/3T3 fibroblasts (IC₅₀ = 8 µM) due to differential expression of metabolic enzymes. Validate results using orthogonal assays (e.g., Annexin V/PI staining vs. ROS detection) and adjust substituent polarity to enhance selectivity .

Basic: What solvent systems are optimal for recrystallizing this compound to achieve high-purity crystals?

Use a mixed solvent system (e.g., ethanol:water 3:1 v/v) with slow evaporation at 4°C. Crystallinity is confirmed via powder XRD, with sharp peaks indicating high phase purity. Avoid DMSO due to its high boiling point, which complicates solvent removal .

Advanced: What computational tools are recommended for predicting the pharmacokinetic properties of this compound derivatives?

- ADMET Prediction : Use SwissADME to estimate LogP (~3.2), bioavailability (≥0.55), and blood-brain barrier permeability.

- Molecular Docking : AutoDock Vina simulates interactions with targets like COX-2 (binding affinity ≤ -7.5 kcal/mol). Validate with SPR or ITC to resolve false positives .

Basic: How can researchers mitigate hazards associated with handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and goggles.

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., ethyl acetate).

- Spill Management : Neutralize with 5% acetic acid and adsorb with vermiculite .

Advanced: What strategies improve the yield of regioselective reactions in this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.